

A Technical Guide to the Spectroscopic Analysis of 6-Aminouracil

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Compound of Interest

Compound Name: 6-Aminouracil

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6-aminouracil**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the analysis of **6-aminouracil** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-aminouracil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

- Solvent: DMSO-d₆
- Frequency: 400 MHz[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------------|
| ~10.5 (broad) | s | 2H | N1-H, N3-H |
| ~6.4 (broad) | s | 2H | -NH ₂ |
| ~4.9 | s | 1H | C5-H |

¹³C NMR Data

- Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| ~164.0 | C4 |
| ~152.0 | C2 |
| ~150.0 | C6 |
| ~80.0 | C5 |

Note: ¹³C NMR chemical shifts are estimated based on data for similar structures and may vary slightly.

Infrared (IR) Spectroscopy

- Sample Preparation: KBr disc or Nujol mull[1]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------------|
| 3400 - 3100 | Strong, Broad | N-H stretching (amide and amine) |
| ~1710 | Strong | C=O stretching (amide I) |
| ~1650 | Strong | N-H bending (amine) / C=C stretching |
| ~1600 | Medium | C=C stretching |

Mass Spectrometry (MS)

- Ionization Method: Electron Impact (EI), 75 eV[2][3]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------|
| 127 | 100 | [M] ⁺ (Molecular Ion) |
| 84 | ~33 | [M - HNCO] ⁺ |
| 68 | ~37 | [M - HNCO - NH] ⁺ |
| 43 | ~35 | [HNCO] ⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-aminouracil**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
- Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or corresponding frequency for the available ^1H spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans may be required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak of DMSO- d_6 ($\delta \sim 2.50$ ppm for ^1H and $\delta \sim 39.52$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **6-aminouracil** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet-forming die.
 - Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Sample Preparation (Nujol Mull Method):
 - Grind a small amount (2-5 mg) of **6-aminouracil** in an agate mortar.
 - Add 1-2 drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste.

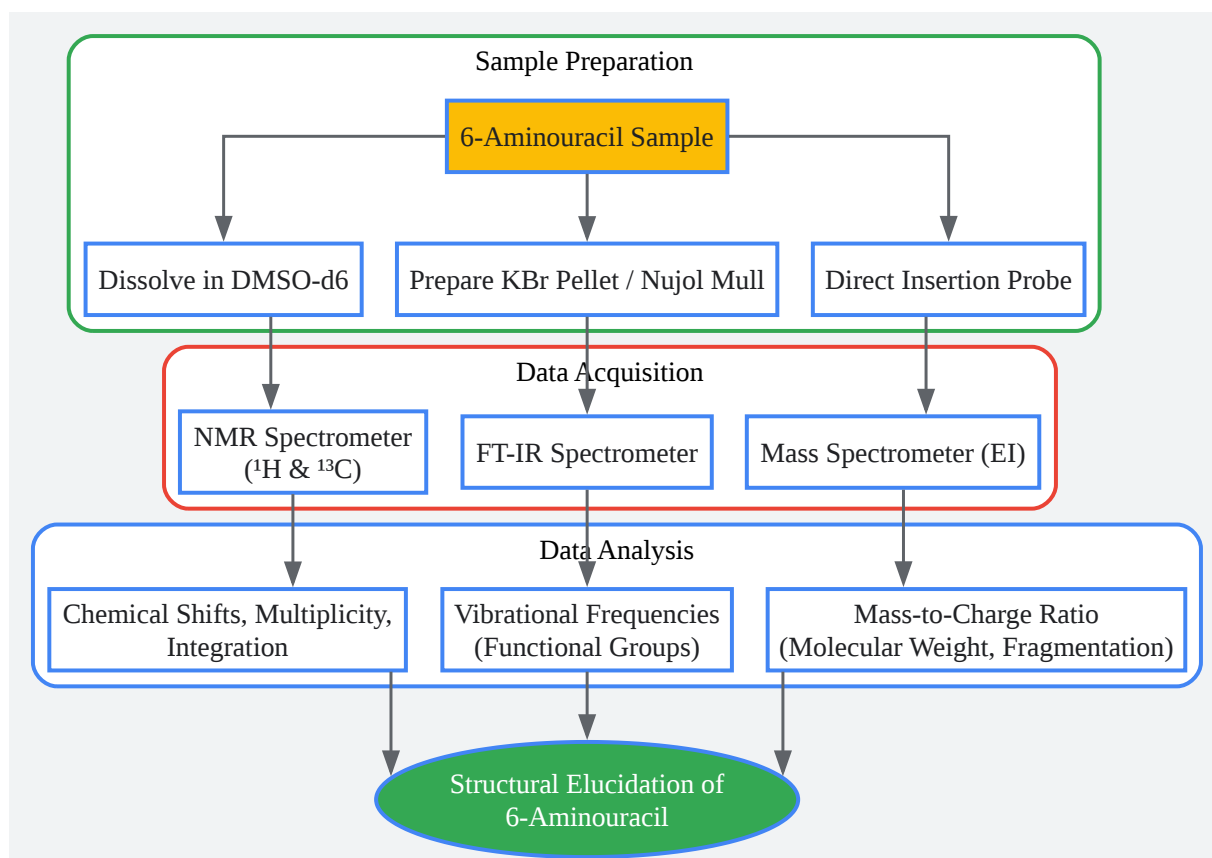
- Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty spectrometer (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of solid **6-aminouracil** into the mass spectrometer via a direct insertion probe.
- Ionization:
 - Utilize an Electron Impact (EI) ion source.
 - Set the electron energy to 70 eV.
- Mass Analysis:
 - Scan a mass range appropriate for the molecular weight of **6-aminouracil** (e.g., m/z 40-200).
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.
 - The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

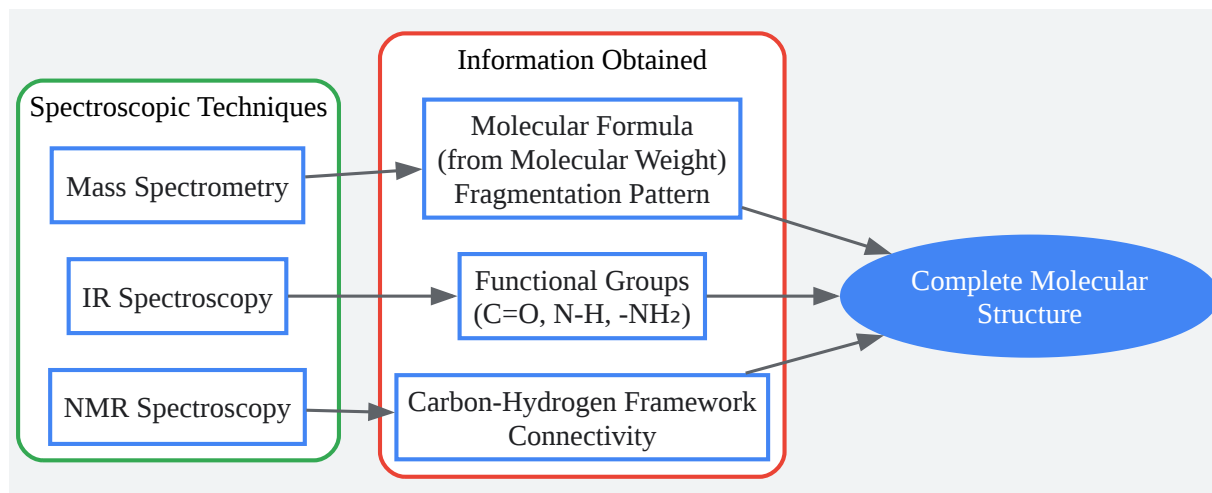
Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationship of the techniques to the final structural elucidation.



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Caption: Experimental workflow for the spectroscopic analysis of **6-aminouracil**.



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Caption: Logical relationship of spectroscopic techniques to structural elucidation.

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